molecular formula C12H21BrO B13300724 ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane

([(2-Bromocyclopentyl)oxy]methyl)cyclohexane

Cat. No.: B13300724
M. Wt: 261.20 g/mol
InChI Key: UAGARGCIQKUDDS-UHFFFAOYSA-N
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Description

([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is a chemical compound with the molecular formula C₁₂H₂₁BrO and a molecular weight of 261.2 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a cyclohexane ring via an oxy-methyl linkage. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane typically involves the reaction of cyclopentyl bromide with cyclohexanol in the presence of a base to form the desired product. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

([(2-Bromocyclopentyl)oxy]methyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

([(2-Bromocyclopentyl)oxy]methyl)cyclohexane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ([(2-Bromocyclopentyl)oxy]methyl)cyclohexane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • ([(2-Chlorocyclopentyl)oxy]methyl)cyclohexane
  • ([(2-Iodocyclopentyl)oxy]methyl)cyclohexane
  • ([(2-Fluorocyclopentyl)oxy]methyl)cyclohexane

Uniqueness

([(2-Bromocyclopentyl)oxy]methyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits distinct reactivity patterns in substitution and other chemical reactions .

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

(2-bromocyclopentyl)oxymethylcyclohexane

InChI

InChI=1S/C12H21BrO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h10-12H,1-9H2

InChI Key

UAGARGCIQKUDDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2CCCC2Br

Origin of Product

United States

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